3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-
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Overview
Description
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound belonging to the pyridazinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the m-chlorophenyl and p-methoxyphenyl groups can be done via electrophilic aromatic substitution reactions.
Addition of the Morpholinoethyl Group: This step might involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Halogenation, nitration, and sulfonation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield pyridazinone oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(ethyl)-: Lacks the morpholino group.
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-piperidinoethyl)-: Contains a piperidino group instead of a morpholino group.
Uniqueness
The presence of the morpholinoethyl group in 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- might confer unique biological properties, such as enhanced solubility or specific binding affinity to biological targets, distinguishing it from similar compounds.
Biological Activity
3(2H)-Pyridazinone derivatives, including the compound 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the pharmacological properties of this specific pyridazinone derivative, focusing on its potential therapeutic applications, mechanisms of action, and research findings.
Anticancer Properties
Recent studies have demonstrated that pyridazinone derivatives exhibit promising anticancer activity. The compound under consideration has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, particularly colon carcinoma (HCT116). In vitro assays showed that certain derivatives could significantly reduce cell viability, with IC50 values comparable to established chemotherapeutic agents like daunorubicin .
Table 1: Anticancer Activity of Pyridazinone Derivatives
Anti-inflammatory Effects
Pyridazinone derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to act as a phosphodiesterase type 4 (PDE4) inhibitor, which is relevant in treating inflammatory diseases. In particular, it has been characterized for its ability to modulate pro-inflammatory cytokine production from human macrophages, demonstrating a selective inhibition profile towards PDE4B isoenzymes .
Table 2: PDE4 Inhibition by Pyridazinone Derivatives
Neuroprotective Effects
The neuroprotective potential of pyridazinones has also been explored through their inhibition of monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels in the brain. A study found that specific derivatives selectively inhibited MAO-B, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Table 3: MAO Inhibition by Pyridazinone Derivatives
The biological activities of pyridazinone derivatives can be attributed to their ability to interact with various molecular targets:
- PDE Inhibition : By inhibiting PDE4B, these compounds can increase intracellular cAMP levels, leading to reduced inflammation and modulation of immune responses .
- MAO Inhibition : The selective inhibition of MAO-B helps maintain higher levels of neurotransmitters, which is beneficial for neuroprotection and cognitive function .
- Anticancer Mechanisms : The compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of angiogenesis .
Case Studies
- Case Study on Anti-inflammatory Activity : A derivative bearing an indole moiety demonstrated enhanced selectivity towards PDE4B compared to other isoforms. This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy against respiratory diseases .
- Case Study on Anticancer Activity : A series of pyridazinones were synthesized and tested against HCT116 cells. Results indicated that modifications at the substituent positions significantly influenced cytotoxicity profiles, highlighting structure-activity relationships (SAR) essential for drug design .
Properties
CAS No. |
23338-38-7 |
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Molecular Formula |
C23H24ClN3O3 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-29-20-7-5-17(6-8-20)22-16-21(18-3-2-4-19(24)15-18)23(28)27(25-22)10-9-26-11-13-30-14-12-26/h2-8,15-16H,9-14H2,1H3 |
InChI Key |
RUQWYSFMCBXOMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC(=CC=C3)Cl)CCN4CCOCC4 |
Origin of Product |
United States |
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